7-(2-chlorophenyl)-4-(2,3-difluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
7-(2-chlorophenyl)-4-(2,3-difluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of chlorophenyl and difluorophenyl groups attached to a tetrahydroquinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-(2,3-difluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-4-(2,3-difluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The chlorophenyl and difluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the quinoline core.
Scientific Research Applications
7-(2-chlorophenyl)-4-(2,3-difluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-4-(2,3-difluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents on the quinoline core. Examples include:
- 7-(2-chlorophenyl)-4-phenylquinoline-2,5(1H,3H)-dione
- 7-(2,3-difluorophenyl)-4-(2-chlorophenyl)quinoline-2,5(1H,3H)-dione
Uniqueness
The uniqueness of 7-(2-chlorophenyl)-4-(2,3-difluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione lies in its specific combination of chlorophenyl and difluorophenyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C21H16ClF2NO2 |
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Molecular Weight |
387.8 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-4-(2,3-difluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
InChI |
InChI=1S/C21H16ClF2NO2/c22-15-6-2-1-4-12(15)11-8-17-20(18(26)9-11)14(10-19(27)25-17)13-5-3-7-16(23)21(13)24/h1-7,11,14H,8-10H2,(H,25,27) |
InChI Key |
RSZLOWYNMUDYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=C(C(=CC=C3)F)F)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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